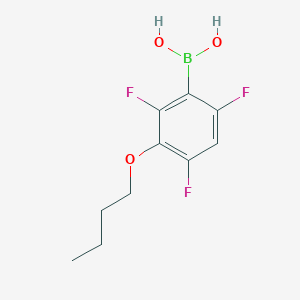

(3-Butoxy-2,4,6-trifluorophenyl)boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

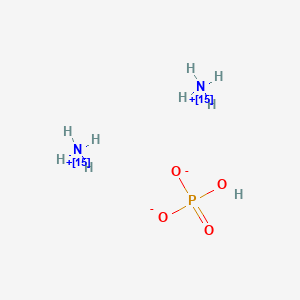

(3-Butoxy-2,4,6-trifluorophenyl)boronic acid is a boronic acid derivative with a butoxy and trifluoromethyl groups on the phenyl ring. While the specific compound is not directly discussed in the provided papers, boronic acids, in general, are known for their versatility in organic synthesis and materials science. They are particularly useful as building blocks for constructing complex molecular architectures and engaging in various chemical reactions due to their ability to form reversible covalent bonds with diols and other Lewis bases .

Synthesis Analysis

The synthesis of boronic acids typically involves the reaction of organoboranes with halides or alkenes. For example, α-(Trifluoromethyl)ethenyl boronic acid is prepared from 2-bromotrifluoropropene with alkyl borate and magnesium in a one-pot reaction . Although the synthesis of (3-Butoxy-2,4,6-trifluorophenyl)boronic acid is not explicitly described, similar synthetic strategies could be employed, possibly involving the reaction of a butoxy-substituted bromotrifluorobenzene with an appropriate boron reagent.

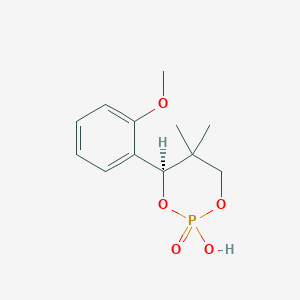

Molecular Structure Analysis

Boronic acids typically have a trigonal planar geometry around the boron atom, which allows them to form stable complexes with diols and amines. The presence of fluorine atoms on the phenyl ring can significantly influence the electronic properties of the boron center, making it more electrophilic and enhancing its ability to participate in Lewis acid catalysis . The ortho-substituent on the phenyl ring, such as in 2,4-bis(trifluoromethyl)phenylboronic acid, can also play a crucial role in the reactivity of the compound by preventing coordination to the boron atom and thus accelerating reactions like amidation .

Chemical Reactions Analysis

Boronic acids are known to participate in a variety of chemical reactions. They can act as catalysts in aldol-type reactions, Michael reactions, allylation reactions, and Diels-Alder reactions . They are also involved in hydrometallation reactions, alkylations, and can catalyze tautomerizations . The presence of fluorine atoms can enhance the Lewis acidity of boronic acids, making them more reactive in these contexts. For instance, tris(pentafluorophenyl)borane, a related compound, is used in the hydrosilylative reduction of amides and can stabilize unusual coordination geometries of carbon .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by their substituents. Fluorinated boronic acids, such as those discussed in the papers, tend to be more stable and have higher Lewis acidity due to the electron-withdrawing effect of the fluorine atoms . This increased acidity allows for their use in various catalytic and stoichiometric reactions in organic and organometallic chemistry. The stability of boronic acids also makes them suitable for use in aqueous environments and in the presence of air, which is advantageous for practical applications .

科学的研究の応用

Catalytic Applications in Organic Chemistry

(3-Butoxy-2,4,6-trifluorophenyl)boronic acid and similar boronic acids have significant applications in catalysis within organic chemistry. Tris(pentafluorophenyl)borane, a related compound, is utilized in various catalytic reactions, such as hydrometallation, alkylations, and aldol-type reactions. This compound also facilitates unique reactions in early metal acetylide complexes and assists in stabilizing uncommon coordination geometries of carbon, indicating the potential for similar applications of (3-Butoxy-2,4,6-trifluorophenyl)boronic acid (Erker, 2005).

Borylation Chemistry

Boronic acids, including (3-Butoxy-2,4,6-trifluorophenyl)boronic acid, play a critical role in borylation chemistry. The high Lewis acidity derived from their structure makes them versatile reagents in reactions like borylation, hydrogenation, hydrosilylation, and Lewis acid catalysis. Their steric bulk and electronic effects allow for diverse applications in synthetic chemistry (Lawson & Melen, 2017).

Formation of Diarylpalladium Complexes

In organometallic chemistry, (2,4,6-Trifluorophenyl)boronic acids are used in the formation of diarylpalladium complexes. These complexes are significant in creating unsymmetrical biaryls, a process that involves intermolecular transfer from boron to palladium (Osakada, Onodera, & Nishihara, 2005).

Chemosensors Development

Boronic acids, including (3-Butoxy-2,4,6-trifluorophenyl)boronic acid, are integral in developing chemosensors. These sensors can detect biological substances vital for disease prevention, diagnosis, and treatment. The interaction of boronic acids with cis-1,2- or 1,3-diol forms the basis for fluorescent sensors probing carbohydrates and bioactive substances (Huang et al., 2012).

Organic Electronics and Photonics

Boronic acids are employed in the creation of luminescent materials for organic electronics and photonics. They stabilize chelate ligands and enhance π-conjugation in four-coordinate boron(III) complexes, leading to applications in sensing, imaging, and optoelectronic materials (Sadu et al., 2017).

Flame Retardancy in Polymers

Compounds like 2,4,6-tris(4-boronic-2-thiophene)-1,3,5-triazine, similar in structure to (3-Butoxy-2,4,6-trifluorophenyl)boronic acid, have been used to enhance the flame retardant properties of polymers like epoxy resin. These boronic acid derivatives demonstrate a synergistic effect with other compounds, improving thermal stability and flame retardancy (Tie et al., 2016).

Safety And Hazards

将来の方向性

The Suzuki–Miyaura coupling reaction, which involves the use of boronic acids like “(3-Butoxy-2,4,6-trifluorophenyl)boronic acid”, is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . This suggests that boronic acids will continue to play a crucial role in the development of new chemical reactions and the synthesis of complex organic molecules .

特性

IUPAC Name |

(3-butoxy-2,4,6-trifluorophenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BF3O3/c1-2-3-4-17-10-7(13)5-6(12)8(9(10)14)11(15)16/h5,15-16H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSXDVYMTOUGRDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1F)F)OCCCC)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BF3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584715 |

Source

|

| Record name | (3-Butoxy-2,4,6-trifluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Butoxy-2,4,6-trifluorophenyl)boronic acid | |

CAS RN |

871126-23-7 |

Source

|

| Record name | (3-Butoxy-2,4,6-trifluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[Di((113C)methyl)amino]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B1284231.png)